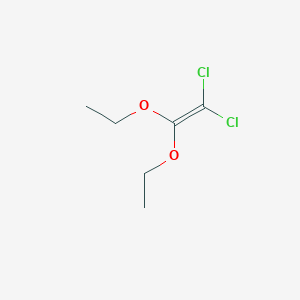
1,1-Dichloro-2,2-diethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2,2-diethoxyethene can be synthesized through the reaction of dichloroacetaldehyde with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid to facilitate the formation of the acetal .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2,2-diethoxyethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Dichloroacetic acid.
Reduction: Ethanol and other simpler alcohols.
Substitution: Various substituted ethoxy compounds depending on the nucleophile used.
Scientific Research Applications
1,1-Dichloro-2,2-diethoxyethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-dichloro-2,2-diethoxyethene involves its role as a Lewis acid. It can donate electrons to form covalent bonds with Lewis bases, acting as a catalyst in various organic reactions. Additionally, it can accept protons, making it a proton acceptor in certain reactions.
Comparison with Similar Compounds
1,2-Dichloroethane: Another chlorinated ethane derivative used in organic synthesis.
Dichloroacetaldehyde: A related compound with similar reactivity but different applications.
Dimethoxyethane: An ether used as a solvent in organic reactions.
Uniqueness: 1,1-Dichloro-2,2-diethoxyethene is unique due to its dual functionality as both a chlorinated compound and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
54567-93-0 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
1,1-dichloro-2,2-diethoxyethene |
InChI |
InChI=1S/C6H10Cl2O2/c1-3-9-6(5(7)8)10-4-2/h3-4H2,1-2H3 |
InChI Key |
KNHYQMPVCLSVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
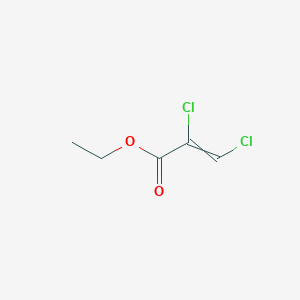


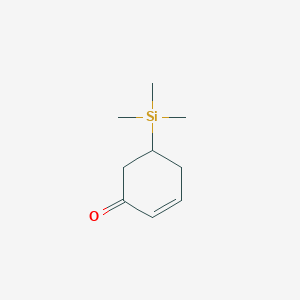
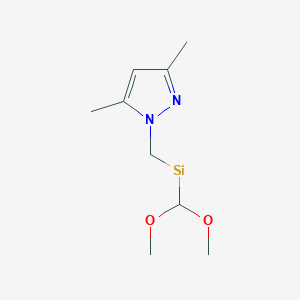
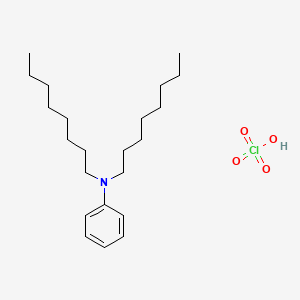
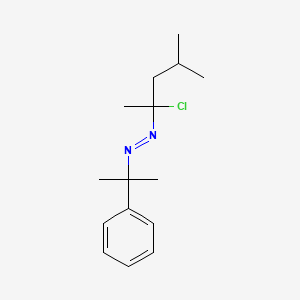
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
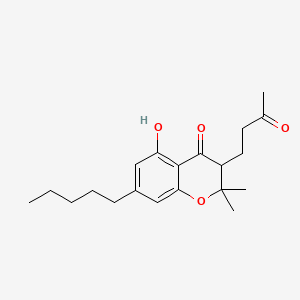
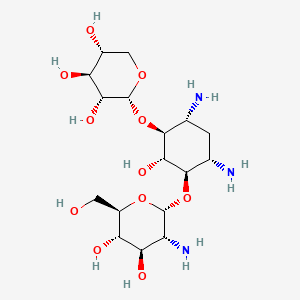

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
